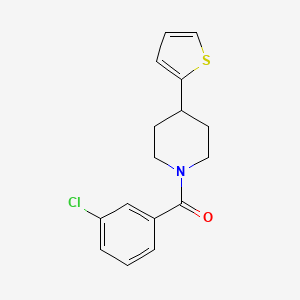
(3-Chlorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone, also known as CTM, is a chemical compound that has been the subject of extensive scientific research. CTM belongs to the class of piperidine-based compounds and has been investigated for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Crystal Structure and Adduct Formation The crystal structure of compounds related to (3-Chlorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone reveals intricate details about molecular interactions, such as the dihedral angles between benzene and piperidine rings, highlighting the compound's potential for forming stable molecular structures and adducts. This structural analysis aids in understanding the compound's interaction capabilities, useful for material science and pharmaceutical research (Revathi et al., 2015).
Synthesis and Characterization Techniques Research into derivatives of this compound involves comprehensive synthesis and characterization techniques, including X-ray diffraction, spectroscopic analysis, and theoretical calculations. These methods are crucial for confirming molecular structures and understanding the electronic properties of novel compounds, serving as a foundation for developing new materials and drugs (Karthik et al., 2021).
Docking Studies and Antibacterial Activity The compound's derivatives have been explored for their antibacterial activity through synthesis, spectral characterization, density functional theory (DFT), and docking studies. These research activities are directed towards understanding the molecular basis of the antibacterial properties and identifying potential applications in developing new antimicrobial agents (Shahana & Yardily, 2020).
Antimicrobial and Antituberculosis Potential Investigations into the antimicrobial and antituberculosis activities of this compound derivatives have identified compounds with promising efficacy. This research opens avenues for the development of new therapeutic agents targeting resistant strains of bacteria and tuberculosis, contributing to the field of medicine and pharmacology (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibitory Activities The enzyme inhibitory activities of thiophene-based derivatives related to this compound have been assessed, revealing compounds with significant inhibitory action against key enzymes. This insight is vital for drug discovery, particularly in designing inhibitors for enzymes associated with disease pathways (Cetin, Türkan, Bursal, & Murahari, 2021).
Propriétés
IUPAC Name |
(3-chlorophenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-14-4-1-3-13(11-14)16(19)18-8-6-12(7-9-18)15-5-2-10-20-15/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMZJUJKVADQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2669646.png)
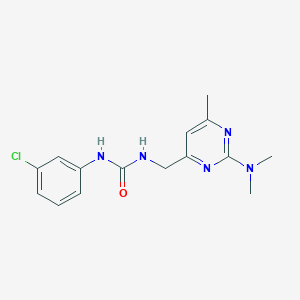

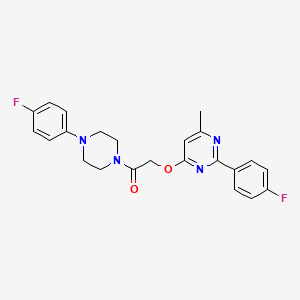
![2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2669654.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B2669656.png)
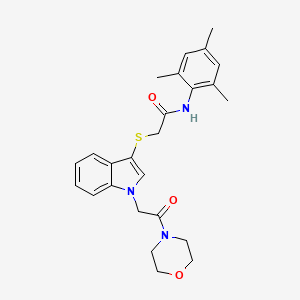
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]but-3-ene-1-sulfonamide](/img/structure/B2669658.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B2669660.png)
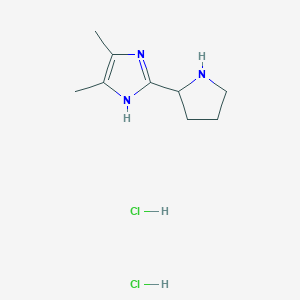
![N-(2-methylphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2669664.png)
![2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2669665.png)
